molecular formula C8H10BNO4 B13941158 2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate

2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate

Cat. No.: B13941158
M. Wt: 194.98 g/mol
InChI Key: HBYNJTOVKQTBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate typically involves the use of boronic acid derivatives and pyridinecarboxylates. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, leading to the formation of stable boronate esters or complexes. These interactions are crucial in its applications in catalysis, drug development, and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate is unique due to the presence of the boronic acid group, which imparts distinct reactivity and allows for its use in a wide range of chemical reactions and applications. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block in organic synthesis .

Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

(6-methoxycarbonyl-2-methylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H10BNO4/c1-5-6(9(12)13)3-4-7(10-5)8(11)14-2/h3-4,12-13H,1-2H3

InChI Key

HBYNJTOVKQTBKA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C(=O)OC)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.